3-(Benzyloxy)picolinic acid
CAS No.: 117523-29-2
Cat. No.: VC21266025
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117523-29-2 |
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Molecular Formula | C13H11NO3 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | 3-phenylmethoxypyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H11NO3/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
Standard InChI Key | MWHFMAMJIYHCLW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
3-(Benzyloxy)picolinic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . The compound features a picolinic acid core with a benzyloxy group attached at the third position of the pyridine ring. This structural arrangement gives the compound its unique chemical and physical properties.
Structural Features
The structure of 3-(Benzyloxy)picolinic acid consists of three primary components:
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A pyridine ring with a carboxylic acid group at position 2 (the picolinic acid core)
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A benzyloxy group (C6H5CH2O-) attached at position 3 of the pyridine ring
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A nitrogen atom in the pyridine ring that can participate in coordination chemistry
The benzyloxy group significantly influences the compound's reactivity and interactions with biological systems, distinguishing it from the parent picolinic acid.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3-(Benzyloxy)picolinic acid
Property | Value |
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CAS Number | 117523-29-2 |
Molecular Formula | C13H11NO3 |
Molecular Weight | 229.23 g/mol |
Physical State | Solid |
Purity (Commercial) | Not less than 98% |
Solubility | Soluble in organic solvents like DMSO and methanol |
Melting Point | Data not available in current literature |
Boiling Point | Data not available in current literature |
The compound contains multiple functional groups, including the carboxylic acid group and the ether linkage in the benzyloxy substituent, which enable it to participate in various chemical reactions .
Synthesis Methods
The synthesis of 3-(Benzyloxy)picolinic acid can be achieved through several routes, with different approaches used in laboratory and industrial settings.
Laboratory Synthesis Approaches
The synthesis of 3-(Benzyloxy)picolinic acid typically involves the reaction of picolinic acid with benzyl alcohol under specific conditions. This process generally requires several synthetic steps:
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Protection or activation of the carboxylic acid group in picolinic acid
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Introduction of the benzyloxy group at the 3-position
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Deprotection or regeneration of the carboxylic acid functionality
The conditions for these reactions often include catalysts such as mineral acids and may require heating to facilitate the reaction . The procedures need careful control to ensure regioselectivity and to prevent side reactions.
Alternative Synthetic Routes
Similar to the synthesis of related compounds, alternative methods may include:
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The use of coupling reagents such as carbodiimides (like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or EDCI) and 1-hydroxybenzotriazole (HOBt) in solvents like dichloromethane (DCM)
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Activation via acid chloride formation using reagents like thionyl chloride
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Directed metalation followed by benzyloxylation
These methods are analogous to those used for creating similar picolinic acid derivatives described in the literature.
Chemical Reactivity
3-(Benzyloxy)picolinic acid demonstrates diverse chemical reactivity due to its functional groups and aromatic structure.
Types of Reactions
The compound can participate in various reaction types:
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Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form corresponding esters.
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Amide Formation: Similar to the reactions of picolinic acid described in the literature, 3-(Benzyloxy)picolinic acid can form amides when reacted with amines. This reaction can be facilitated using coupling agents or by first converting the compound to an acid chloride intermediate .
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Coordination Chemistry: Like other picolinic acid derivatives, this compound can act as a bidentate ligand in metal complexes, coordinating through the pyridine nitrogen and the carboxylate oxygen.
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Debenzylation: The benzyloxy group can be cleaved under certain conditions, such as catalytic hydrogenation, to yield 3-hydroxypicolinic acid.
Reactivity of Functional Groups
The reactivity pattern of 3-(Benzyloxy)picolinic acid is influenced by both the picolinic acid core and the benzyloxy substituent:
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The carboxylic acid group demonstrates typical acidity and can be deprotonated to form salts with bases
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The pyridine nitrogen can act as a Lewis base, coordinating with metals or reacting with electrophiles
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The benzyloxy group can undergo substitution or elimination reactions under appropriate conditions
Applications in Chemical Synthesis
3-(Benzyloxy)picolinic acid serves as an important building block in organic synthesis, with applications in creating more complex structures.
Synthesis of Complex Molecules
The compound can be used to introduce the picolinic acid moiety into larger molecular structures. This is particularly valuable in medicinal chemistry and the development of biologically active compounds. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be removed at a later stage of synthesis.
Formation of Amide Derivatives
As demonstrated with related compounds, 3-(Benzyloxy)picolinic acid can be used to form amides. These amides have potential applications in catalysis, coordination chemistry, and as components of molecular devices . The synthesis of such amides can be achieved through various methods, including:
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Activation with thionyl chloride to generate an acid chloride in situ
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Use of peptide coupling reagents such as carbodiimides
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Direct reaction of activated esters with amines
Table 2: Potential Amide Derivatives from 3-(Benzyloxy)picolinic acid
Amide Type | Amine Reactant | Potential Applications |
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N-Alkyl-N-phenyl | N-Alkylanilines | Catalysis, coordination chemistry |
N,N-Diaryl | Diphenylamines | Molecular devices, photochemistry |
N-Alkyl | Primary alkylamines | Pharmaceutical intermediates |
N-Aryl | Anilines | Bioactive compounds |
Comparison with Related Compounds
To better understand the properties and applications of 3-(Benzyloxy)picolinic acid, it is valuable to compare it with structurally related compounds.
Comparison with Other Picolinic Acid Derivatives
Table 3: Comparison of 3-(Benzyloxy)picolinic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Notable Properties |
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3-(Benzyloxy)picolinic acid | C13H11NO3 | 229.23 | Benzyloxy group at position 3 | Potential catalyst, synthetic intermediate |
Picolinic acid | C6H5NO2 | 123.11 | No substituents | Metal chelator, biochemical role in tryptophan metabolism |
3,5-Bis(benzyloxy)picolinic acid | C20H17NO4 | 335.36 | Benzyloxy groups at positions 3 and 5 | Different reactivity profile, potential for diverse metal coordination |
5-(4-Benzyloxyphenyl)picolinic acid | C19H15NO3 | 305.33 | Different substitution pattern | Different lipophilicity and potential biological interactions |
Structure-Activity Relationships
The presence of the benzyloxy group at position 3 of the pyridine ring significantly alters the compound's properties compared to unsubstituted picolinic acid:
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The benzyloxy group increases the molecule's lipophilicity, potentially enhancing membrane permeability
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The increased steric bulk affects how the molecule interacts with potential binding sites
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The ether oxygen in the benzyloxy group provides an additional potential coordination site for metals
Catalytic Applications
Picolinic acid derivatives have shown catalytic properties in various chemical reactions, suggesting potential applications for 3-(Benzyloxy)picolinic acid.
Metal Complexation and Catalysis
Picolinic acid is known to mediate catalysis in reactions involving metal ions. For instance, picolinic acid can significantly mediate manganese(II) activation of peracetic acid . The structural features of 3-(Benzyloxy)picolinic acid suggest that it may also form complexes with various metal ions, potentially facilitating catalytic reactions.
The nitrogen atom in the pyridine ring and the carboxylate group can coordinate with metal ions, creating catalytic centers for various transformations. The benzyloxy group may influence the electronic properties of these metal complexes, potentially altering their catalytic activity compared to complexes of unsubstituted picolinic acid.
Current Research and Future Directions
Research on 3-(Benzyloxy)picolinic acid continues to evolve, with several promising directions for future investigation.
Current Research Focus
Current research areas involving picolinic acid derivatives include:
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Development of new synthetic methodologies for their preparation
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Investigation of their potential biological activities
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Exploration of their coordination chemistry with various metals
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Application in the synthesis of functional materials
Future Research Directions
Future research on 3-(Benzyloxy)picolinic acid may focus on:
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Detailed mechanistic studies of its reactions
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Development of asymmetric variants for stereoselective synthesis
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Investigation of its potential as a catalyst in green chemistry applications
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Exploration of its potential therapeutic applications
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Development of structure-activity relationships to design more effective derivatives
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